(3,3-Dimethylbutyl)triethoxysilane

概要

説明

(3,3-Dimethylbutyl)triethoxysilane is a useful research compound. Its molecular formula is C12H28O3Si and its molecular weight is 248.43 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

準備方法

(3,3-Dimethylbutyl)triethoxysilane can be synthesized through various methods. One common synthetic route involves the reaction of triethoxysilane with (3,3-dimethylbutyl) lithium . The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the silane. Industrial production methods often involve catalytic hydrosilylation reactions, where an alkene reacts with a silane in the presence of a catalyst, such as a platinum complex . The reaction conditions usually include heating the mixture to around 90°C for several hours .

化学反応の分析

(3,3-Dimethylbutyl)triethoxysilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of silanols, while reduction can yield silanes .

類似化合物との比較

(3,3-Dimethylbutyl)triethoxysilane can be compared with other similar compounds, such as (3-aminopropyl)triethoxysilane and (3-glycidoxypropyl)triethoxysilane. These compounds also contain triethoxysilane groups but differ in their organic substituents. (3-aminopropyl)triethoxysilane, for example, has an amino group, making it useful for introducing amine functionalities on surfaces . (3-glycidoxypropyl)triethoxysilane contains an epoxy group, which is useful for epoxy-based coatings and adhesives . The unique (3,3-dimethylbutyl) group in this compound provides distinct properties, such as increased hydrophobicity and steric hindrance, which can be advantageous in certain applications .

生物活性

(3,3-Dimethylbutyl)triethoxysilane (CAS Number: 41966-94-3) is an organosilicon compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₂H₂₈O₃Si

- Molecular Weight : 248.44 g/mol

- Appearance : Transparent liquid

- Purity : 97%

- Boiling Point : 167 °C

- Flash Point : 38 °C

Biological Activity Overview

The biological activity of this compound primarily relates to its potential effects on cell proliferation and toxicity. Initial studies suggest that silanes can influence cellular processes through various mechanisms, including:

- Cell Proliferation : Research indicates that organosilanes may enhance or inhibit cell growth depending on their structure and concentration .

- Toxicity Profiles : The compound's toxicity has been assessed in aquatic organisms, revealing varying levels of acute toxicity which are crucial for environmental safety assessments .

Case Studies and Research Findings

- Cellular Effects :

- Aquatic Toxicity :

- Biodegradability Studies :

Data Table: Summary of Biological Activity

| Property | Value |

|---|---|

| Molecular Weight | 248.44 g/mol |

| Purity | 97% |

| Boiling Point | 167 °C |

| Flash Point | 38 °C |

| Aquatic Toxicity (LC50) | Varies by species |

| Cell Proliferation Effect | Modulatory effects observed |

科学的研究の応用

Chemical Properties and Structure

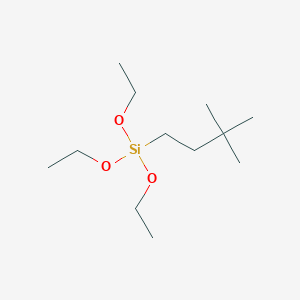

(3,3-Dimethylbutyl)triethoxysilane is characterized by its triethoxysilane functional group, which allows for effective bonding with various substrates. Its structure includes a bulky 3,3-dimethylbutyl group that enhances hydrophobic properties and improves adhesion characteristics on surfaces. The general formula can be represented as:

Surface Modification

One of the primary applications of this compound is in the modification of surfaces to enhance hydrophobicity. This is particularly useful in:

- Coatings : It is used to create water-repellent coatings on various substrates, including glass, metals, and ceramics. The presence of the bulky alkyl group contributes to lower surface energy and increased water contact angles.

- Textiles : Application in textile treatments to impart water resistance and stain repellency.

Table 1: Hydrophobicity Enhancement in Various Substrates

| Substrate Type | Contact Angle (°) | Treatment Method |

|---|---|---|

| Glass | 110 - 115 | Silane coating |

| Metal | 95 - 100 | Surface silanization |

| Textile | 80 - 90 | Impregnation with silane solution |

Adhesion Promotion

This compound serves as an effective adhesion promoter in composite materials. Its application has been documented in:

- Polymer Composites : Enhancing the bonding between fillers (such as silica) and polymer matrices, improving mechanical properties.

- Construction Materials : Used in cementitious materials to enhance adhesion and durability.

Case Study: Adhesion Improvement in Polymer Composites

In a study involving epoxy-silica composites, the addition of this compound resulted in a significant increase in tensile strength and modulus compared to untreated composites. The enhanced interfacial bonding was attributed to the silane's ability to form covalent bonds with both the epoxy matrix and silica particles.

Corrosion Resistance

The compound has been explored for its ability to provide corrosion resistance to metal surfaces. By forming a protective silane layer, it inhibits moisture penetration and oxidation.

- Application in Coatings : Used in formulations for protective coatings on steel and aluminum.

- Case Study : A study demonstrated that steel treated with this compound exhibited reduced corrosion rates in saline environments compared to untreated samples.

Nanotechnology Applications

In nanotechnology, this compound has been utilized for functionalizing nanoparticles:

- Nanoparticle Stabilization : It aids in stabilizing nanoparticles in suspension by providing steric hindrance due to its bulky structure.

- Sensing Applications : Used in the development of sensors where it modifies the surface properties of sensing elements to enhance selectivity and sensitivity.

特性

IUPAC Name |

3,3-dimethylbutyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O3Si/c1-7-13-16(14-8-2,15-9-3)11-10-12(4,5)6/h7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQGJDYDHQULIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC(C)(C)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626690 | |

| Record name | (3,3-Dimethylbutyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41966-94-3 | |

| Record name | (3,3-Dimethylbutyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。